2-[(3-chlorophenyl)amino]-3-{(E)-[(3-chlorophenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-[(3-chlorophenyl)amino]-3-{(E)-[(3-chlorophenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a molecular formula of C22H16Cl2N4O This compound is characterized by its pyrido[1,2-a]pyrimidin-4-one core structure, which is substituted with chlorophenyl groups and a methyl group
Preparation Methods
The synthesis of 2-[(3-chlorophenyl)amino]-3-{(E)-[(3-chlorophenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-chloroaniline with 3-chlorobenzaldehyde to form the corresponding Schiff base. This intermediate is then cyclized with 2-aminopyridine under specific conditions to yield the desired pyrido[1,2-a]pyrimidin-4-one derivative . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.
Chemical Reactions Analysis
2-[(3-chlorophenyl)amino]-3-{(E)-[(3-chlorophenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of imine groups to amines.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is being conducted on its potential as a therapeutic agent due to its unique structural features.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(3-chlorophenyl)amino]-3-{(E)-[(3-chlorophenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other pyrido[1,2-a]pyrimidin-4-one derivatives with different substituents. For example:
2-anilino-3-{(E)-[(4-chlorophenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: This compound has a similar core structure but with different substituents, leading to variations in chemical and biological properties.
2-(benzylamino)-3-{(E)-[(4-chlorophenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: Another derivative with a benzylamino group instead of a chlorophenyl group, affecting its reactivity and applications.
The uniqueness of 2-[(3-chlorophenyl)amino]-3-{(E)-[(3-chlorophenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H16Cl2N4O |
---|---|
Molecular Weight |
423.3 g/mol |
IUPAC Name |
2-(3-chloroanilino)-3-[(3-chlorophenyl)iminomethyl]-9-methylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C22H16Cl2N4O/c1-14-5-4-10-28-21(14)27-20(26-18-9-3-7-16(24)12-18)19(22(28)29)13-25-17-8-2-6-15(23)11-17/h2-13,26H,1H3 |
InChI Key |
QZAOPYXXDDROML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=NC3=CC(=CC=C3)Cl)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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